molecular formula C9H12O2 B040860 1-(2-Methyl-5-vinyl-4,5-dihydrofuran-3-yl)ethanone CAS No. 115580-34-2

1-(2-Methyl-5-vinyl-4,5-dihydrofuran-3-yl)ethanone

Cat. No.: B040860
CAS No.: 115580-34-2
M. Wt: 152.19 g/mol
InChI Key: RLPODDUYUDTWCE-UHFFFAOYSA-N
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Description

2-Methyl-3-acetyl-5-vinyl-4,5-dihydrofuran is an organic compound belonging to the furan family This compound is characterized by its unique structure, which includes a furan ring substituted with methyl, acetyl, and vinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-acetyl-5-vinyl-4,5-dihydrofuran typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of 2-Methyl-3-acetyl-5-vinyl-4,5-dihydrofuran may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-acetyl-5-vinyl-4,5-dihydrofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The vinyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted furans with various functional groups.

Scientific Research Applications

2-Methyl-3-acetyl-5-vinyl-4,5-dihydrofuran has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3-acetyl-5-vinyl-4,5-dihydrofuran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

    2-Methyl-4,5-dihydrofuran: Lacks the acetyl and vinyl groups, leading to different chemical properties.

    3-Acetyl-4,5-dihydrofuran: Lacks the methyl and vinyl groups, affecting its reactivity and applications.

    5-Vinyl-4,5-dihydrofuran: Lacks the methyl and acetyl groups, resulting in distinct chemical behavior.

Uniqueness: 2-Methyl-3-acetyl-5-vinyl-4,5-dihydrofuran is unique due to the combination of its substituents, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

115580-34-2

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

1-(2-ethenyl-5-methyl-2,3-dihydrofuran-4-yl)ethanone

InChI

InChI=1S/C9H12O2/c1-4-8-5-9(6(2)10)7(3)11-8/h4,8H,1,5H2,2-3H3

InChI Key

RLPODDUYUDTWCE-UHFFFAOYSA-N

SMILES

CC1=C(CC(O1)C=C)C(=O)C

Canonical SMILES

CC1=C(CC(O1)C=C)C(=O)C

Synonyms

Ethanone, 1-(5-ethenyl-4,5-dihydro-2-methyl-3-furanyl)-, (-)- (9CI)

Origin of Product

United States

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